![molecular formula C6H4N4O2 B596078 [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1245644-97-6](/img/structure/B596078.png)

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

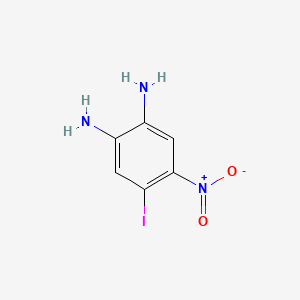

“[1,2,4]Triazolo[4,3-a]pyrazine” is a nitrogen-containing heterocycle . It is a key scaffold in the synthesis of various derivatives with potential antibacterial activities . The derivatives of this compound have shown satisfactory activity against certain cancer cell lines .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic route of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine starts with ethyl trifluoroacetate (I), which is dissolved in acetonitrile and reacted with hydrazine hydrate (35%, w/v) for 1 h under almost room-temperature (20 °C) conditions to obtain trifluoroacetohydrazide (II) .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives are complex and involve multiple steps . The starting material, ethyl trifluoroacetate (I), is reacted with hydrazine hydrate to obtain trifluoroacetohydrazide (II) .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Scientific Field : Medicinal Chemistry, Microbiology .

- Application Summary : The compound is used in the development of new antimicrobial agents with excellent antibacterial activity .

- Methods of Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Anticancer Activity

- Scientific Field : Medicinal Chemistry, Oncology .

- Application Summary : The compound is used in the development of novel dual c-Met/VEGFR-2 inhibitors .

- Methods of Application : A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

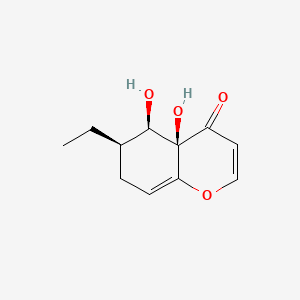

- Results : Most of the compounds showed satisfactory activity compared with lead compound foretinib. Among them, the most promising compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM) .

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field : Material Science, Optoelectronics .

- Application Summary : The compound is used in the development of new materials for organic light-emitting diodes (OLEDs) .

- Methods of Application : A new acceptor based on a fused triazole and triazine moiety, tris[1,2,4]triazolo[1,3,5]triazine, is utilized to construct D3–A star-shaped tristriazolotriazine derivatives .

- Results : The synthesized compounds, named 3,7,11-tris(4-(10H-phenoxazin-10 yl)phenyl)tris(triazolo)[1,3,5]triazine (TTT-PXZ) and 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)y), are used in OLEDs .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry, Microbiology .

- Application Summary : The compound is used in the development of new antimicrobial agents .

- Methods of Application : Various substituted compounds were synthesized and evaluated for in vitro antimicrobial activity .

- Results : Among the various substituted compounds, some showed good inhibition of antimicrobial growth against different strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, and Candida albicans .

Antitumor Activity

- Scientific Field : Medicinal Chemistry, Oncology .

- Application Summary : The compound is used in the development of novel antitumor agents .

- Methods of Application : A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized, and evaluated for their antitumor activities against tested three cell lines in vitro .

- Results : Among them, the most promising compound, 22i, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively, and it also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry, Microbiology .

- Application Summary : The compound is used in the development of new antimicrobial agents .

- Methods of Application : Various substituted compounds were synthesized and evaluated for in vitro antimicrobial activity .

- Results : Among the various substituted compounds, some showed good inhibition of antimicrobial growth against different strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii and Candida albicans .

Direcciones Futuras

The future directions for the research on “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives could involve further investigation into their antibacterial and anticancer activities . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and potential hazards .

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKZPGQGALUACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)O)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681016 |

Source

|

| Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |

CAS RN |

1245644-97-6 |

Source

|

| Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)

![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)